molecular formula C21H23OSn B3132905 Tri-P-tolylhydroxytin CAS No. 38049-84-2

Tri-P-tolylhydroxytin

Cat. No. B3132905
CAS RN: 38049-84-2
M. Wt: 410.1 g/mol
InChI Key: UJUQRRNVJSPPGU-UHFFFAOYSA-N
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Description

Tri-P-tolylhydroxytin is a chemical compound with the molecular formula C21H22OSn and a molecular weight of 409.11 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Tri-P-tolylhydroxytin involves vigorously stirring an ethereal solution of tri (p-tolyl)tin chloride with 5 M aqueous sodium hydroxide . The ether layer yields crude hydroxide, which is then recrystallized from ethanol .

Safety and Hazards

Safety measures for handling Tri-P-tolylhydroxytin include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Future Directions

While specific future directions for Tri-P-tolylhydroxytin are not available, the field of therapeutic peptides, which includes compounds like Tri-P-tolylhydroxytin, is making great progress thanks to new production, modification, and analytic technologies . Future developments in therapeutic peptides face both value and challenges .

properties

InChI

InChI=1S/3C7H7.H2O.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUQRRNVJSPPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293570
Record name Hydroxytris(4-methylphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-P-tolylhydroxytin

CAS RN

38049-84-2
Record name Stannane, hydroxytris(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038049842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxytris(4-methylphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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